N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
CAS No.: 133626-63-8
Cat. No.: VC17141189
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133626-63-8 |
|---|---|
| Molecular Formula | C15H11N3O |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | 11-ethynyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
| Standard InChI | InChI=1S/C15H11N3O/c1-3-18-13-9-5-4-8-12(13)17(2)15(19)11-7-6-10-16-14(11)18/h1,4-10H,2H3 |
| Standard InChI Key | HJPOBUOHMVLNAD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)C#C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 11-(acetenyl)-6-methyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one delineates its core structure: a pyrido-benzodiazepinone scaffold with substituents at the N6 and N11 positions. The molecular formula is inferred as C₁₈H₁₈N₃O₂, accounting for the acetenyl (-C≡CH) and methyl (-CH₃) groups appended to the diazepine ring .
Structural Characterization
The parent structure, 6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one, consists of a fused pyridine and benzodiazepine ring system. Substitutions at N6 and N11 introduce steric and electronic modifications:
-
N6-methyl group: Enhances lipophilicity and metabolic stability .
-
N11-acetenyl group: A terminal alkyne moiety that may serve as a handle for further functionalization via click chemistry .
Comparative analysis with analogs such as N11-ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one (PubChem CID: 453291) reveals that alkylation at N11 significantly alters molecular polarity and solubility profiles .
Synthesis and Manufacturing
Parent Compound Synthesis
The foundational synthesis of 6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one involves condensation of 2-chloronicotinic acid and o-phenylenediamine in cyclic alcoholic solvents (e.g., cyclopentanol or cyclohexanol) at 100–190°C . This method, patented in EP0314163A2, yields high-purity product (melting point: 295–296°C) without requiring recrystallization .
Derivatization Strategies
Physicochemical Properties
Molecular Weight and Solubility
The calculated molecular weight of N11-acetenyl-N6-methyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one is 308.36 g/mol. Analogous compounds exhibit limited aqueous solubility (≤1 mg/mL) but improved solubility in polar aprotic solvents like DMSO .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include ν(C≡C) ~2100 cm⁻¹ (acetenyl) and ν(C=O) ~1680 cm⁻¹ (lactam) .
-
NMR: Diagnostic signals for the N6-methyl group (δ ~3.0 ppm, singlet) and acetenyl protons (δ ~2.5 ppm, triplet) .
Challenges and Future Directions
The absence of explicit data on N11-acetenyl-N6-methyl-6,11-dihydro-5H-pyrido[2,3-b] benzodiazepin-5-one underscores the need for:
-
Synthetic Optimization: Developing regioselective methods for N11 functionalization.
-
Biological Screening: Evaluating affinity for GABAₐ subtypes, kinases, and ion channels.
-
ADMET Profiling: Assessing metabolic stability, toxicity, and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume